4-Difluoromethyl-2,3-dimethylanisole
Overview
Description
4-Difluoromethyl-2,3-dimethylanisole is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,3-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .
Industrial Production Methods: Industrial production methods for this compound often involve late-stage functionalization techniques. These techniques have been streamlined to provide access to molecules of pharmaceutical relevance . The use of novel non-ozone depleting difluorocarbene reagents has also been reported in recent protocols .
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Reaction conditions often involve the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation of heterocycles via a radical process can lead to the formation of diverse fluorine-containing heterocycles .
Scientific Research Applications
4-Difluoromethyl-2,3-dimethylanisole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used in the synthesis of various fluorine-containing compounds. In biology and medicine, it is used in the development of pharmaceutical agents due to its unique properties . In industry, it is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-2,3-dimethylanisole involves its ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial for its interaction with molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Difluoromethyl-2,3-dimethylanisole include other difluoromethylated compounds such as difluoromethylated heterocycles .
Uniqueness: What sets this compound apart is its specific structure and the presence of both difluoromethyl and anisole groups, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXKWQGJJAIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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